molecular formula C17H20N2 B3265056 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 40163-47-1

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

Cat. No. B3265056
CAS RN: 40163-47-1
M. Wt: 252.35 g/mol
InChI Key: MTEOGEBTRZOKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine” is a chemical compound that is a key precursor to eburnane alkaloids . It is also known as Wenkert’s enamine .


Synthesis Analysis

The compound has been synthesized from the imine by cyclisation with acrylic acid followed by reduction . This synthesis process is considered efficient and has been used as a standard method in the production of this compound .


Molecular Structure Analysis

The molecular formula of “1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine” is C17H20N2 . The molecular weight is 252.35 .


Chemical Reactions Analysis

The compound is involved in the base-catalysed addition of acrolein to give a pentacyclic alcohol, which can be reduced in excellent yield to homoeburnamine, a convenient precursor of homoeburnamenine and homoeburnamonine .


Physical And Chemical Properties Analysis

The compound is insoluble (3.5E -3 g/L) at 25 ºC . The density is 1.18±0.1 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Synthesis of Related Compounds

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is involved in the synthesis of various complex compounds. Buzas et al. (1978) utilized it in the stereoselective synthesis of homoeburnamine, a precursor for other alkaloids (Buzas, Retourne, Jacquet, & Lavielle, 1978). Gong Fu-chun (2010) developed a synthesis route for a key intermediate for vinpocetine, highlighting its role in medicinal chemistry (Gong Fu-chun, 2010).

Stereochemistry and Structural Analysis

The stereochemistry of derivatives of 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has been a focus of research. Lounasmaa and Hämailä (1978) employed 13C NMR spectral analysis to determine the stereochemical relationships in derivatives, contributing to structural chemistry knowledge (Lounasmaa & Hämailä, 1978).

Compound Libraries and Biological Screening

Sankar et al. (2015) synthesized a library of tetrahydroindolo[2,3-a]quinolizine compounds for biological screenings. This highlights the potential of 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine derivatives in drug discovery and pharmacology (Sankar, Mantilli, Bull, Giordanetto, Bauer, Strohmann, Waldmann, & Kumar, 2015).

Antihypertensive Properties

Klioze et al. (1979) reported on the synthesis and antihypertensive activity of 2-benzamido derivatives of 1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]-quinolizines, indicating the potential therapeutic applications of compounds synthesized from 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine (Klioze, Ehrgott, Wilker, & Woodward, 1979).

properties

IUPAC Name

1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-12-6-5-10-19-11-9-14-13-7-3-4-8-15(13)18-16(14)17(12)19/h3-4,7-8,18H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEOGEBTRZOKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C3=C(CCN2CCC1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 2
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 3
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 4
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 5
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 6
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.